Potassium bisulfite

Description

Properties

IUPAC Name |

potassium;hydrogen sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.H2O3S/c;1-4(2)3/h;(H2,1,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEHXEMURTVAOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

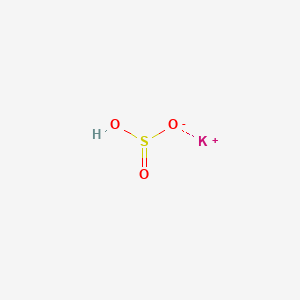

OS(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KHSO3, HKO3S | |

| Record name | POTASSIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | potassium bisulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_bisulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064795 | |

| Record name | Sulfurous acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium bisulfite solution is a colorless aqueous with a slight sulfur dioxide odor. Used as a reducing agent and chemical preservative., Dry Powder; Liquid, Clear colourless aqueous solution, White, crystalline powder; [HSDB] | |

| Record name | POTASSIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM BISULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium bisulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1080 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in water; insol in alcohol | |

| Record name | POTASSIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder | |

CAS No. |

7773-03-7 | |

| Record name | POTASSIUM BISULFITE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4295 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium bisulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007773037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BISULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJK5LO891P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomp @ 190 °C | |

| Record name | POTASSIUM BISULFITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"Potassium bisulfite chemical properties and reactivity"

An In-depth Technical Guide to the Chemical Properties and Reactivity of Potassium Bisulfite

Introduction

This compound (KHSO₃), also known as potassium hydrogen sulfite, is an inorganic compound widely utilized across various industries, including pharmaceuticals, food and beverage, and chemical manufacturing.[1][2] Although it is referred to by the formula KHSO₃, it is technically a mixture of salts that, upon dissolving in water, yields potassium ions (K⁺) and bisulfite ions (HSO₃⁻).[2][3][4] Attempts to crystallize the compound from solution typically yield potassium metabisulfite (K₂S₂O₅).[2][3] This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications for researchers and drug development professionals. In pharmaceutical formulations, it serves as a critical excipient, primarily as an antioxidant and preservative to ensure the stability and shelf-life of active pharmaceutical ingredients (APIs).[5][6]

Physicochemical Properties

This compound is a white or slightly yellow crystalline powder with a characteristic odor of sulfur dioxide (SO₂).[1][7] It is highly soluble in water but insoluble in alcohol.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | KHSO₃ | [1] |

| Molar Mass | 120.17 g/mol | [1] |

| Appearance | White to slight yellow crystalline powder | [7] |

| Odor | Slight sulfur dioxide odor | [7] |

| Melting Point | 190 °C (374 °F; 463 K) (decomposes) | [3][7] |

| pH (5% aq. solution) | 3.5 - 4.5 | [7] |

| Canonical SMILES | OS(=O)[O-].[K+] | [1][8] |

| InChIKey | DJEHXEMURTVAOE-UHFFFAOYSA-M | [1][8] |

| E Number | E228 | [2] |

Table 2: Solubility in Water

| Temperature | Solubility ( g/100 mL) | Source(s) |

| 20 °C | 49 g/100 mL (equivalent to 450 g/L) | [3][7] |

| 100 °C | 115 g/100 mL | [3] |

Chemical Reactivity and Stability

This compound is a strong reducing agent and exhibits characteristic reactivity with acids, bases, and oxidizing agents. It is stable under normal conditions but is moisture-sensitive and should be stored in a cool, dry place away from incompatible materials.[7]

Decomposition

Upon heating, particularly at temperatures above 150-190°C, this compound decomposes, yielding potassium sulfite (K₂SO₃) and toxic sulfur dioxide gas.[7][9][10]

Reactivity with Acids

Contact with acids causes this compound to liberate toxic sulfur dioxide (SO₂) gas.[11][12][13] This reaction is fundamental to its use as a preservative in acidic food products like fruit juices, where the released SO₂ acts as an antimicrobial agent.[14][15][16]

KHSO₃ (aq) + H⁺ (aq) → K⁺ (aq) + H₂O (l) + SO₂ (g)

Reactivity with Bases

The addition of a base, such as potassium hydroxide (KOH), increases the pH and converts this compound into potassium sulfite (K₂SO₃).[1][12]

KHSO₃ (aq) + KOH (aq) → K₂SO₃ (aq) + H₂O (l)

Oxidation

When exposed to air, especially in the presence of moisture, this compound slowly oxidizes to potassium bisulfate (KHSO₄).[1][12] This reactivity underscores its function as an antioxidant, as it preferentially reacts with oxygen, thereby protecting more sensitive compounds from oxidative degradation.[5]

2 KHSO₃ (s) + O₂ (g) → 2 KHSO₄ (s)

Incompatibilities

This compound is incompatible with several classes of materials:

-

Strong Oxidizing Agents: Reacts vigorously.[7]

-

Sodium Nitrite and Sodium Nitrate: Reacts, potentially forming flame, especially if water is present.[7][9]

-

Metals: Can be corrosive to most common metals.[9] Copper, in particular, can catalyze the oxidation of sulfite.[17]

Caption: Core reactivity pathways of this compound.

Role in Drug Development and Pharmaceutical Formulations

In the pharmaceutical industry, this compound and its related compound, potassium metabisulfite, are primarily used as excipients for their antioxidant and antimicrobial preservative properties.[2][6][9][18]

-

Antioxidant: It protects active pharmaceutical ingredients (APIs) that are susceptible to oxidation by scavenging free radicals and reacting with oxygen.[5] This is crucial for maintaining the potency and stability of sensitive drug formulations, particularly in liquid and semi-solid forms like parenteral (injectable) solutions, nebulizer solutions, and peritoneal dialysis solutions.[2][5]

-

Preservative: It inhibits the growth of microorganisms, preventing the contamination and spoilage of pharmaceutical products.[5]

-

Reducing Agent: It is also employed as a reducing agent in the synthesis of certain APIs.[18]

The selection of a pharmaceutical-grade this compound supplier is critical to ensure high purity and compliance with regulatory standards set by pharmacopeias such as the BP (British Pharmacopoeia), EP (European Pharmacopoeia), and USP (United States Pharmacopeia).[5][19]

Caption: Antioxidant mechanism in pharmaceutical formulations.

Experimental Protocols: Determination of Sulfite Content

The concentration of bisulfite or sulfite in a sample is commonly determined by iodometric titration. This method is applicable for assaying the purity of this compound and quantifying its presence in various solutions.[20][21]

Principle of Iodometric Titration

In an acidified solution, a standard potassium iodide-iodate (KI-KIO₃) titrant generates iodine (I₂).[21] The iodine then oxidizes the sulfite ions (SO₃²⁻) from the bisulfite to sulfate ions (SO₄²⁻).[20] When all the sulfite has been consumed, any excess iodine reacts with a starch indicator to form a distinct blue-black complex, signaling the endpoint of the titration.[20][21]

Reagents and Apparatus

-

Apparatus: 25 mL or 50 mL buret, 250 mL Erlenmeyer flask, graduated cylinders, magnetic stirrer (optional).[21]

-

Reagents:

Titration Procedure

This is a generalized protocol synthesized from standard methods. Specific applications may require modifications.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in an Erlenmeyer flask. For liquid samples, pipette a precise volume into the flask. The sample should be analyzed immediately after collection to minimize oxidation from atmospheric oxygen.[17]

-

Acidification: Carefully add sulfuric acid to the sample solution to lower the pH.[20]

-

Add Indicator: Add a few drops of starch indicator solution to the flask and swirl to mix.[20][21]

-

Titration: Fill the buret with the standard potassium iodide-iodate titrant. Titrate the sample solution dropwise while continuously swirling the flask.[20] Keep the buret tip below the surface of the liquid to minimize air contact.[22]

-

Endpoint Determination: Continue titration until the first appearance of a faint, permanent blue or blue-black color. This is the endpoint.[21]

-

Calculation: Record the volume of titrant used. The concentration of sulfite can be calculated using the following formula:[17] mg/L SO₃²⁻ = (A × N × 40,000) / mL of sample Where:

-

A = mL of titrant used

-

N = Normality of the KI-KIO₃ titrant

-

Note on Interferences: Other oxidizable substances like sulfides, ferrous iron, and some organic matter can cause positive interference, leading to an overestimation of the sulfite content.[17][21] Nitrites can cause a negative interference by oxidizing the sulfite when the sample is acidified.[22]

Caption: Experimental workflow for iodometric titration of sulfite.

References

- 1. Buy this compound | 7773-03-7 [smolecule.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. About: this compound [dbpedia.org]

- 5. nbinno.com [nbinno.com]

- 6. drugpatentwatch.com [drugpatentwatch.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. This compound | KHSO3 | CID 23663620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. phexcom.com [phexcom.com]

- 10. Potassium metabisulfite - Wikipedia [en.wikipedia.org]

- 11. ineos.com [ineos.com]

- 12. This compound - Sciencemadness Wiki [sciencemadness.org]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. scribd.com [scribd.com]

- 15. knowledgecycle.in [knowledgecycle.in]

- 16. youtube.com [youtube.com]

- 17. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 18. marketpublishers.com [marketpublishers.com]

- 19. What is Potassium Metabisulfite BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]

- 22. NEMI Method Summary - 377.1 [nemi.gov]

An In-depth Technical Guide to the Laboratory Synthesis of Potassium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of potassium bisulfite (KHSO₃) solution. It includes detailed experimental protocols, quantitative data, safety precautions, and a discussion of the underlying chemical principles. This document is intended for use by qualified scientific personnel in a laboratory setting.

Introduction

This compound is a significant inorganic compound widely utilized in various industrial and laboratory applications. It serves as a potent reducing agent, a food preservative (E228), a sterilizing agent in winemaking, and a component in the synthesis of various chemicals.[1][2] In aqueous solution, this compound exists as a mixture of potassium ions (K⁺) and bisulfite ions (HSO₃⁻).[1][3] It is important to note that attempts to crystallize this compound from an aqueous solution typically yield potassium metabisulfite (K₂S₂O₅).[1][2][3] Therefore, for most laboratory applications, this compound is prepared and used as a solution.

This guide details two common and reliable methods for the synthesis of a this compound solution: the reaction of sulfur dioxide with potassium hydroxide and the reaction of sulfur dioxide with potassium carbonate.

Chemical Principles

The synthesis of this compound solution involves the reaction of sulfur dioxide (SO₂), an acidic gas, with a basic solution of either potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

Reaction with Potassium Hydroxide:

When sulfur dioxide gas is bubbled through an aqueous solution of potassium hydroxide, a neutralization reaction occurs, forming this compound and water. The reaction proceeds in two stages. Initially, potassium sulfite is formed:

2KOH(aq) + SO₂(g) → K₂SO₃(aq) + H₂O(l)

With the introduction of excess sulfur dioxide, the potassium sulfite is converted to this compound:

K₂SO₃(aq) + SO₂(g) + H₂O(l) → 2KHSO₃(aq)

The overall reaction is:

KOH(aq) + SO₂(g) → KHSO₃(aq)

Reaction with Potassium Carbonate:

Similarly, reacting sulfur dioxide with a potassium carbonate solution yields this compound. This reaction also proceeds in stages, with the initial formation of potassium sulfite and the release of carbon dioxide gas:

K₂CO₃(aq) + SO₂(g) → K₂SO₃(aq) + CO₂(g)

Further addition of sulfur dioxide converts the potassium sulfite to this compound:

K₂SO₃(aq) + SO₂(g) + H₂O(l) → 2KHSO₃(aq)

The overall reaction is:

K₂CO₃(aq) + 2SO₂(g) + H₂O(l) → 2KHSO₃(aq) + CO₂(g)

The endpoint of the reaction with potassium carbonate is indicated by the cessation of carbon dioxide evolution.[1][2][4]

Quantitative Data

The following tables summarize key quantitative data relevant to the synthesis and properties of this compound.

Table 1: Reactant Properties

| Compound | Molar Mass ( g/mol ) | Density | Relevant Concentrations |

| Potassium Hydroxide (KOH) | 56.11 | 2.044 g/cm³ (solid) | 1-5 M aqueous solutions |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.43 g/cm³ (solid) | 1-3 M aqueous solutions |

| Sulfur Dioxide (SO₂) | 64.07 | 2.6288 g/L (gas at STP) | N/A (gas) |

Table 2: Product Properties (Aqueous Solution)

| Property | Value |

| Molar Mass of KHSO₃ | 120.17 g/mol |

| pH of Solution | Approximately 4.0 - 5.5 |

| Solubility in Water | 49 g/100 mL at 20°C, 115 g/100 mL at 100°C[1] |

Table 3: Theoretical Yield Calculation (Example)

This table provides an example of a theoretical yield calculation for the synthesis starting with 100 mL of 2 M potassium hydroxide.

| Reactant | Moles | Stoichiometric Ratio (KOH:KHSO₃) | Theoretical Moles of KHSO₃ | Theoretical Mass of KHSO₃ (g) |

| 2 M KOH (100 mL) | 0.2 mol | 1:1 | 0.2 mol | 24.03 g |

Note: The actual yield will be in the form of an aqueous solution. The concentration of this solution can be determined experimentally.

Experimental Protocols

4.1. General Safety Precautions

-

Sulfur Dioxide: SO₂ is a toxic and corrosive gas with a pungent, irritating odor.[5][6][7] All manipulations involving sulfur dioxide must be performed in a well-ventilated fume hood.[5] Exposure can cause severe respiratory irritation, skin burns, and eye damage.[5] Ensure appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn at all times. A gas mask with an appropriate filter may be necessary for handling larger quantities.

-

Potassium Hydroxide: KOH is a highly corrosive substance that can cause severe skin and eye burns.[8] Handle with extreme care and always wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Potassium Carbonate: While less hazardous than KOH, potassium carbonate is still an irritant. Avoid inhalation of dust and contact with skin and eyes.

4.2. Method 1: Synthesis from Potassium Hydroxide

This protocol describes the preparation of approximately 200 mL of a this compound solution.

Materials and Equipment:

-

Potassium hydroxide (KOH) pellets

-

Distilled water

-

Sulfur dioxide (SO₂) gas cylinder with a regulator and flow meter

-

500 mL three-necked round-bottom flask

-

Gas inlet tube

-

Gas outlet tube connected to a bubbler containing a neutralizing solution (e.g., sodium hydroxide solution)

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Ice bath

Procedure:

-

Prepare the Potassium Hydroxide Solution: Carefully dissolve 22.44 g of KOH pellets in 200 mL of distilled water in a beaker. This will create an approximately 2 M solution. The dissolution is exothermic, so allow the solution to cool to room temperature.

-

Set up the Reaction Apparatus: Assemble the three-necked flask with the magnetic stir bar, gas inlet tube extending below the surface of the liquid, and the gas outlet tube. Place the flask in an ice bath on the magnetic stirrer.

-

Introduce the KOH Solution: Carefully pour the cooled KOH solution into the reaction flask.

-

Introduce Sulfur Dioxide: Start stirring the KOH solution. Slowly bubble SO₂ gas through the solution at a moderate rate. Monitor the pH of the solution periodically.

-

Monitor the Reaction: Continue bubbling SO₂ until the pH of the solution drops to between 4.5 and 5.0. This indicates the conversion of potassium sulfite to this compound.

-

Completion and Storage: Once the desired pH is reached, stop the flow of SO₂. The resulting colorless to slightly yellow solution is this compound. Store the solution in a tightly sealed container to prevent oxidation by atmospheric oxygen.

4.3. Method 2: Synthesis from Potassium Carbonate

This protocol describes the preparation of approximately 200 mL of a this compound solution.

Materials and Equipment:

-

Potassium carbonate (K₂CO₃), anhydrous

-

Distilled water

-

Sulfur dioxide (SO₂) gas cylinder with a regulator and flow meter

-

500 mL three-necked round-bottom flask

-

Gas inlet tube

-

Gas outlet tube connected to a bubbler (to observe CO₂ evolution) and then to a neutralizing trap.

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Prepare the Potassium Carbonate Solution: Dissolve 27.64 g of anhydrous K₂CO₃ in 200 mL of distilled water in a beaker to create an approximately 1 M solution.

-

Set up the Reaction Apparatus: Assemble the apparatus as described in Method 1. The gas outlet should first pass through a bubbler containing water to visualize the evolution of CO₂.

-

Introduce the K₂CO₃ Solution: Pour the K₂CO₃ solution into the reaction flask.

-

Introduce Sulfur Dioxide: Begin stirring and slowly bubble SO₂ gas through the solution. Initially, you will observe the evolution of carbon dioxide gas in the bubbler.

-

Monitor the Reaction: Continue the addition of SO₂. The reaction is complete when the evolution of CO₂ ceases.[1][2][4] At this point, the solution will be saturated with SO₂ and will have an acidic pH.

-

Completion and Storage: Stop the flow of SO₂. The resulting solution is this compound. Store in a tightly sealed container.

Analysis and Quality Control

5.1. Determination of this compound Concentration by Iodometric Titration

The concentration of the prepared this compound solution can be determined by iodometric titration. Bisulfite ions react with a known excess of iodine, and the remaining iodine is then back-titrated with a standardized sodium thiosulfate solution.

Reagents:

-

0.1 M Iodine solution (standardized)

-

0.1 M Sodium thiosulfate solution (standardized)

-

1% Starch indicator solution

-

1 M Sulfuric acid

Procedure:

-

Sample Preparation: Pipette a known volume (e.g., 10.00 mL) of the prepared this compound solution into an Erlenmeyer flask. Dilute with approximately 50 mL of distilled water.

-

Reaction with Iodine: Add a known excess volume of 0.1 M iodine solution (e.g., 50.00 mL) to the flask. Also, add 5 mL of 1 M sulfuric acid. Swirl the flask and allow it to stand for 5 minutes in the dark.

-

Titration: Titrate the excess iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black color. Continue the titration dropwise with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

Calculation:

-

Calculate the moles of iodine initially added.

-

Calculate the moles of excess iodine that reacted with the sodium thiosulfate.

-

The difference between these two values gives the moles of iodine that reacted with the this compound.

-

The stoichiometry of the reaction between bisulfite and iodine is 1:1. Therefore, the moles of iodine reacted are equal to the moles of this compound in the sample.

-

Calculate the concentration of the this compound solution.

-

5.2. Potential Impurities and Side Reactions

-

Potassium Sulfite (K₂SO₃): If an insufficient amount of sulfur dioxide is used, the solution will contain unreacted potassium sulfite.

-

Potassium Sulfate (K₂SO₄): The bisulfite ion is susceptible to oxidation by atmospheric oxygen, especially in the presence of light and heat, leading to the formation of potassium sulfate. Storing the solution in a tightly sealed, dark container can minimize this.

-

Potassium Metabisulfite (K₂S₂O₅): While primarily formed upon crystallization, some equilibrium between bisulfite and metabisulfite may exist in concentrated solutions.

Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis

Caption: Workflow for the laboratory synthesis of this compound solution.

Diagram 2: Signaling Pathway of Reactants to Product

Caption: Reaction pathways for the synthesis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. About: this compound [dbpedia.org]

- 4. This compound | KHSO3 | CID 23663620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Potassium - Wikipedia [en.wikipedia.org]

A Technical Guide to the Thermal Decomposition of Potassium Bisulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of potassium bisulfite, focusing on its decomposition temperature and the resulting byproducts. This document synthesizes data from various sources to offer a comprehensive overview for research and development applications.

Introduction: this compound vs. Potassium Metabisulfite

In the context of thermal decomposition, it is crucial to distinguish between this compound (KHSO₃) and potassium metabisulfite (K₂S₂O₅). This compound is typically encountered in aqueous solutions and is not stable as a solid compound[1][2]. Attempts to crystallize this compound from a solution result in the formation of potassium metabisulfite[1][2]. Therefore, studies on the thermal decomposition of solid "this compound" are, in fact, examining the decomposition of potassium metabisulfite. In aqueous solutions, potassium metabisulfite readily forms this compound[3]. This guide will focus on the thermal decomposition of the solid material, potassium metabisulfite.

Thermal Decomposition Temperature

The thermal decomposition of potassium metabisulfite is not initiated at a single, precise temperature but occurs over a range. The onset of decomposition is generally reported to begin at temperatures above 150°C[3][4]. Complete decomposition is observed at higher temperatures, with some studies specifying 190°C as the temperature at which it yields potassium sulfite and sulfur dioxide[5][6][7].

Table 1: Reported Decomposition Temperatures for Potassium Metabisulfite

| Temperature Range/Point | Description | Source(s) |

|---|---|---|

| > 150°C | Temperature at which decomposition begins. | [3][4] |

| 150°C - 190°C | Decomposition temperature range. | [5] |

| 190°C | Decomposes to yield potassium sulfite and sulfur dioxide. |[6][7] |

Decomposition Pathway and Byproducts

The thermal decomposition of potassium metabisulfite is a multi-stage process. The primary decomposition reaction results in the formation of potassium sulfite (K₂SO₃) and sulfur dioxide (SO₂) gas[7]. At elevated temperatures, further reactions can occur, leading to the formation of other sulfur and potassium oxides.

Primary Decomposition: The principal decomposition reaction is: K₂S₂O₅(s) → K₂SO₃(s) + SO₂(g)[7]

When heated to decomposition, the emission of toxic sulfur oxide fumes is a key characteristic[4][5].

Table 2: Byproducts of Potassium Metabisulfite Thermal Decomposition

| Byproduct | Chemical Formula | Stage | Notes | Source(s) |

|---|---|---|---|---|

| Potassium Sulfite | K₂SO₃ | Primary | Solid residue from the initial decomposition. | [7] |

| Sulfur Dioxide | SO₂ | Primary | Pungent, toxic gas released during initial decomposition. | [5][7] |

| Sulfur Oxides | SOₓ | Secondary | General term for fumes emitted upon heating to decomposition. | [4][5] |

| Potassium Sulfate | K₂SO₄ | Secondary | Mentioned as a potential byproduct of complete decomposition. | [5] |

| Potassium Oxides | K₂O | Secondary | May form at higher temperatures. |[8] |

The following diagram illustrates the logical progression of the decomposition process.

Experimental Protocols for Decomposition Analysis

The study of potassium metabisulfite's thermal decomposition is commonly performed using thermogravimetric analysis (TGA) and differential thermogravimetry (DTG). These methods monitor the change in mass of a sample as a function of temperature.

A. Objective: To determine the decomposition temperature, profile, and kinetics of potassium metabisulfite under controlled heating.

B. Instrumentation and Materials:

-

Instrument: Thermogravimetric Analyzer (TGA) coupled with a differential thermal analysis (DTA) or differential scanning calorimetry (DSC) sensor.

-

Sample: High-purity potassium metabisulfite (K₂S₂O₅), finely powdered.

-

Crucibles: Inert crucibles, typically alumina.

-

Atmosphere: Controlled atmosphere, typically an inert gas like nitrogen or argon, to prevent oxidation.

C. Methodology (Nonisothermal Thermogravimetry):

-

Sample Preparation: A precise mass of the powdered potassium metabisulfite sample (e.g., 15 ± 1 mg) is weighed and placed into the TGA crucible[9].

-

Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with an inert gas (e.g., nitrogen) at a constant flow rate to remove air and any moisture.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are often used to perform kinetic analysis[10].

-

Data Acquisition: The instrument records the sample's mass, the rate of mass change (DTG), and temperature continuously throughout the experiment.

-

Data Analysis:

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges where mass loss occurs, indicating decomposition.

-

The DTG curve (d(mass)/dt vs. temperature) shows peaks corresponding to the maximum rates of decomposition.

-

Kinetic Analysis: To determine the kinetic triplet (activation energy (Ea), pre-exponential factor (A), and reaction model (f(α))), isoconversional (model-free) methods are applied. These include the Friedman (FR), Kissinger–Akahira–Sunose (KAS), and Flynn–Wall–Ozawa (FWO) methods[9].

-

The workflow for this experimental protocol is visualized below.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. About: this compound [dbpedia.org]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. labdepotinc.com [labdepotinc.com]

- 5. Potassium Metabisulfite | K2S2O5 | CID 28019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | KHSO3 | CID 23663620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Potassium metabisulfite - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. researchgate.net [researchgate.net]

The Core Mechanism of Action of Potassium Bisulfite as an Antioxidant: A Technical Guide

Executive Summary: Potassium bisulfite (KHSO₃), a widely utilized food preservative and antioxidant, exerts its primary effects through potent reducing capabilities. In aqueous solutions, it exists in equilibrium with related sulfite species, including sulfur dioxide (SO₂), which are the active agents. The antioxidant mechanism is twofold: direct chemical reduction of reactive oxygen species and potent inhibition of enzymatic browning pathways. By donating electrons, bisulfite neutralizes free radicals and other oxidizing agents. Concurrently, it prevents the formation of colored polymers in fruits and vegetables by directly inactivating the polyphenol oxidase (PPO) enzyme and by reducing the intermediate o-quinones back to their colorless phenolic precursors. This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and process diagrams for researchers, scientists, and drug development professionals.

Introduction: Chemical Identity and Role

This compound is an inorganic salt with the chemical formula KHSO₃.[1][2] Commercially, it is often supplied as potassium metabisulfite (K₂S₂O₅), which readily hydrolyzes in water to form two equivalents of this compound.[3][4] Its utility as a preservative and antioxidant stems from the chemical properties of the bisulfite ion (HSO₃⁻) and the sulfur dioxide (SO₂) it releases in solution, particularly under acidic conditions.[4][5] Classified as food additive E228, it is extensively used in winemaking, brewing, and the preservation of various foods to prevent spoilage and discoloration.[1][6][7] Its function is rooted in its capacity as a strong reducing agent, making it effective in combating oxidative degradation.[1][8][9]

Core Antioxidant Mechanisms

The antioxidant action of this compound is not mediated by a single pathway but by a combination of direct chemical reduction and specific enzyme inhibition.

Direct Action as a Reducing Agent

The fundamental antioxidant capability of bisulfite lies in its role as a reducing agent. The sulfur atom in the bisulfite ion is in a +4 oxidation state and readily oxidizes to the more stable +6 state (as sulfate, SO₄²⁻).[4] This process involves the donation of electrons, which can neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cellular components and food molecules.

The key reactions involve:

-

Oxygen Scavenging: Bisulfite can directly react with dissolved oxygen, preventing it from participating in oxidative reactions.

-

Radical Neutralization: It can quench free radicals, terminating radical chain reactions that lead to the degradation of lipids, proteins, and other vital molecules.

The chemical equilibria in an aqueous solution are crucial for its activity. Potassium metabisulfite dissolves to form bisulfite, which exists in a pH-dependent equilibrium with sulfurous acid (H₂SO₃) and dissolved sulfur dioxide (SO₂), the primary antimicrobial and a key antioxidant component.

Inhibition of Enzymatic Browning

One of the most significant antioxidant functions of this compound in the food industry is the prevention of enzymatic browning. This process is catalyzed by the enzyme Polyphenol Oxidase (PPO), which oxidizes phenolic compounds into highly reactive o-quinones. These quinones then undergo non-enzymatic polymerization to form dark-colored pigments known as melanins.

Bisulfite interferes with this pathway at two critical points:

-

Irreversible Enzyme Inactivation: Sulfites can act as irreversible inhibitors of PPO. The mechanism is thought to involve the reaction of SO₂ or bisulfite with key functional groups on the enzyme, potentially modifying its protein structure and rendering it inactive.[5][9] This action is particularly effective at lower pH levels.

-

Reduction of o-Quinones: Bisulfite is a highly effective reducing agent for the o-quinone intermediates. It rapidly reduces them back to their original, colorless diphenol forms. This action prevents the accumulation of quinones and halts the subsequent polymerization into brown pigments. Additionally, bisulfite can react with the quinones to form stable, colorless quinone-sulfite addition products.

Quantitative Analysis of Antioxidant Efficacy

The effectiveness of this compound (or its active sulfite components) has been quantified in various studies. The data below summarizes its potent inhibitory effects on enzymatic browning.

Table 1: Inhibition of Polyphenol Oxidase (PPO) Activity by Potassium Metabisulfite

| Concentration (mM) | PPO Inhibition (%) | Source |

|---|---|---|

| 1.0 | 52 | |

| 2.5 | 80 | |

| 5.0 | 100 |

Data derived from a study on partially purified longan PPO using catechol as a substrate.

Table 2: Effect of Sulfite Treatment on Browning Capacity in White Wine

| Treatment Condition | Browning Capacity Reduction (%) | Source |

|---|---|---|

| Sulfite Addition (T3) | ~20 | [1] |

Data from an accelerated browning test (50°C with excessive oxygen) comparing a sulfite-treated organic white wine to a control.[1]

Detailed Experimental Protocols

To assess the antioxidant activity of this compound, several standard assays can be employed. The following protocols detail methods for evaluating its PPO inhibitory action and its general reducing power.

Protocol: Polyphenol Oxidase (PPO) Inhibition Assay

This method measures the ability of an inhibitor to reduce the activity of the PPO enzyme, typically by monitoring the formation of a colored product spectrophotometrically.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 6.5)

-

PPO enzyme solution (commercially available or extracted from a source like mushrooms or apples)

-

Substrate solution (e.g., 20 mM Catechol in phosphate buffer)

-

This compound solutions of varying concentrations (e.g., 1 mM, 2.5 mM, 5 mM)

-

Spectrophotometer and cuvettes

Procedure:

-

Preparation: Prepare fresh solutions of buffer, substrate, and this compound on the day of the experiment.

-

Reaction Mixture: In a cuvette, combine 1.5 mL of phosphate buffer, 0.5 mL of the PPO enzyme solution, and 0.5 mL of the this compound solution (or water for the control).

-

Pre-incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for 5 minutes to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add 0.5 mL of the catechol substrate solution to the cuvette, mix quickly, and immediately start monitoring the absorbance.

-

Measurement: Record the increase in absorbance at 420 nm for 3-5 minutes at 30-second intervals. The rate of increase in absorbance corresponds to the PPO activity.

-

Calculation: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_Control - Activity_Sample) / Activity_Control] x 100 Where 'Activity' is the initial rate of the reaction (change in absorbance per minute).

Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This assay directly measures the reducing ability of an antioxidant. It is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare fresh and warm to 37°C before use.

-

This compound solutions of varying concentrations.

-

Ferrous sulfate (FeSO₄·7H₂O) for standard curve.

-

Spectrophotometer.

Procedure:

-

Standard Curve: Prepare a series of ferrous sulfate solutions (e.g., 100 to 2000 µM) and measure their FRAP response to create a standard curve.

-

Reaction: Add 100 µL of the this compound sample (or standard/blank) to 3.0 mL of the pre-warmed FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a set time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance of the blue-colored solution at 593 nm.

-

Calculation: Determine the FRAP value of the sample by comparing its absorbance to the standard curve. Results are expressed as µM Fe(II) equivalents.

Conclusion

The antioxidant mechanism of this compound is a robust, multi-faceted process combining direct chemical reduction with targeted biochemical inhibition. Its ability to act as a potent reducing agent allows it to scavenge free radicals and inhibit non-enzymatic oxidation. Simultaneously, its targeted inhibition of the polyphenol oxidase enzyme, both through direct inactivation and the reduction of quinone intermediates, makes it an exceptionally effective agent against enzymatic browning. The quantitative data and established protocols presented in this guide underscore its efficacy and provide a framework for its continued study and application in scientific and industrial contexts.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of sulfite treatment on total antioxidant capacity, total oxidant status, lipid hydroperoxide, and total free su… [ouci.dntb.gov.ua]

- 3. m.youtube.com [m.youtube.com]

- 4. About: this compound [dbpedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of polyphenol oxidase by sulfur dioxide | Semantic Scholar [semanticscholar.org]

- 8. youtube.com [youtube.com]

- 9. ewg.org [ewg.org]

Technical Guide: Solubility of Potassium Bisulfite in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of potassium bisulfite (KHSO₃) solubility in various organic solvents. This document consolidates available data, outlines experimental protocols for solubility determination, and presents logical workflows for research applications.

Executive Summary

This compound (KHSO₃) is an inorganic salt with significant applications in the food and beverage industry as a preservative (E228) and as a sterilizing agent in alcoholic beverage production.[1] Despite its widespread use in aqueous solutions, its interaction with organic solvents is not extensively documented in a quantitative manner. This guide addresses the known solubility characteristics of this compound, drawing from available literature and providing methodologies for its empirical determination.

A key characteristic of this compound is its nature as a chemical mixture rather than a stable, isolatable compound.[1][2] Attempts to crystallize this compound from a solution typically yield potassium metabisulfite (K₂S₂O₅).[1][2] This instability is a crucial factor to consider in any experimental or developmental work.

Solubility Data of this compound

The following table summarizes the known qualitative solubility of this compound in various solvents. It is important to note the absence of precise quantitative values in the public domain.

| Solvent Class | Solvent Name | Qualitative Solubility | Source |

| Alcohols | Ethanol | Insoluble | [3][4] |

| Methanol | Insoluble (by extension) | Inferred | |

| Apolar | Benzene | Insoluble | [5] |

| Apolar | Toluene | Insoluble | [5] |

| Ketones | Acetone | Data not available | |

| Polyols | Glycerol | Data not available | |

| Aqueous | Water | 49 g/100 mL (20 °C) | [1] |

| 115 g/100 mL (100 °C) | [1] |

Note: The insolubility in "alcohol" is a general statement found in multiple sources. While this most commonly refers to ethanol, it is reasonable to infer poor solubility in other short-chain alcohols like methanol. The solubility in other organic solvent classes such as ketones (e.g., acetone) and polyols (e.g., glycerol) is not documented in the reviewed literature.

For context, the closely related compound, potassium metabisulfite (K₂S₂O₅), is also reported to be practically insoluble in ethanol.

Experimental Protocol for Solubility Determination

Given the lack of specific quantitative data, empirical determination is necessary for any application requiring precise solubility values. The following is a generalized protocol for determining the solubility of this compound in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Temperature-controlled shaker or stirring plate with a water bath

-

Syringe filters (chemically resistant to the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Apparatus for quantitative analysis (e.g., HPLC with a suitable detector, titration equipment)

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a temperature-controlled shaker or a water bath on a stirring plate.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated. The exact time should be determined empirically by taking measurements at different time points until a plateau in concentration is reached.

-

-

Sample Extraction and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter that is chemically compatible with the organic solvent to remove any remaining microscopic solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution to a known volume with a suitable solvent (this may be the same organic solvent or a different one depending on the analytical technique).

-

Determine the concentration of bisulfite or potassium ions in the diluted solution using a validated analytical method. Titration with a standardized iodine solution is a common method for quantifying bisulfite.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Experimental workflow for determining this compound solubility.

Logical Relationships in Solubility Studies

The decision-making process for utilizing this compound in formulations containing organic solvents can be visualized as follows. This pathway highlights the critical need for empirical testing due to the lack of comprehensive data.

Caption: Decision pathway for formulation with this compound and organic solvents.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in non-aqueous or mixed-solvent systems, particularly in drug development and manufacturing. While it is well-established that this compound is insoluble in alcohols, there is a significant lack of quantitative solubility data for a broader range of organic solvents. Therefore, researchers and professionals must rely on empirical determination to ascertain the viability of using this compound in their specific formulations. The experimental protocol and decision-making workflows provided in this guide offer a systematic approach to addressing this data gap.

References

In-Depth Technical Guide to the Structural Analysis of Potassium Metabisulfite Crystals

An Examination of the Stable Crystalline Form of Potassium Bisulfite for Researchers, Scientists, and Drug Development Professionals

Foreword

This compound (KHSO₃) is a compound of significant interest in various fields, including the pharmaceutical and food industries, primarily for its role as a reducing agent and preservative. However, a critical aspect often overlooked is its inherent instability in solid form. Attempts to crystallize this compound from aqueous solutions invariably lead to the formation of its more stable dimeric anhydride, potassium metabisulfite (K₂S₂O₅)[1]. Consequently, a thorough structural analysis necessitates a focus on the crystalline form of potassium metabisulfite. This guide provides a comprehensive overview of the structural elucidation of potassium metabisulfite crystals, detailing the experimental protocols and presenting key quantitative data for researchers and professionals in drug development and materials science.

Physicochemical Properties and Synthesis

Properties of Aqueous this compound Solutions

In aqueous solutions, potassium metabisulfite hydrolyzes to form this compound (KHSO₃). This solution exhibits a slightly acidic pH. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | KHSO₃ | [2] |

| pH of 0.1M solution (25°C) | 2.5 - 4.5 | [3] |

| Primary Function in Solution | Strong Reducing Agent | |

| Key Equilibrium | 2KHSO₃(aq) ⇌ K₂S₂O₅(s) + H₂O(l) | [1] |

Synthesis and Crystallization of Potassium Metabisulfite

The synthesis of potassium metabisulfite crystals is typically achieved through the reaction of sulfur dioxide with a potassium salt solution, followed by controlled crystallization.

Experimental Protocol: Synthesis of Potassium Metabisulfite Crystals

-

Reaction Mixture Preparation: Prepare an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).

-

Sulfur Dioxide Introduction: Bubble sulfur dioxide (SO₂) gas through the solution. The reaction is exothermic and should be monitored.

-

pH Adjustment: Continue the introduction of SO₂ until the pH of the solution is between 2.5 and 5.0. This ensures the formation of bisulfite ions in the solution.

-

Crystallization: Cool the resulting this compound solution to a temperature between 15°C and 30°C with controlled stirring. The slower cooling rate and controlled agitation promote the formation of larger, well-defined crystals of potassium metabisulfite.

-

Isolation and Drying: Separate the precipitated crystals from the mother liquor via filtration or centrifugation. The resulting wet crystals are then dried. Microwave drying at temperatures between 90°C and 160°C has been shown to be an effective method.

Structural and Spectroscopic Analysis

A multi-faceted approach involving X-ray crystallography, vibrational spectroscopy (FTIR and Raman), and thermal analysis is employed to thoroughly characterize the structure of potassium metabisulfite crystals.

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within the crystal lattice.

Crystal Structure of Potassium Metabisulfite

Potassium metabisulfite crystallizes in the monoclinic system[1]. The structure consists of potassium cations (K⁺) and pyrosulfite anions (S₂O₅²⁻). The pyrosulfite anion is formed by two SO₃ groups sharing a common sulfur atom, resulting in an S-S bond.

| Crystallographic Parameter | Value |

| Crystal System | Monoclinic |

| S-S Bond Distance | ~222 pm |

| S-O Bond Distances | ~147 pm |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of potassium metabisulfite is carefully selected under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.

-

Mounting: The selected crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined and refined to generate a final crystal structure model.

Vibrational Spectroscopy

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of the pyrosulfite anion, providing insights into its bonding and structure.

FTIR and Raman Spectral Data of Potassium Metabisulfite

| Technique | Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) | Reference |

| FTIR | 973 | SO₃ Symmetric Stretch | [4] |

| FTIR | 633 | S-S Stretch | [4] |

| FTIR | 495 | SO₃ Bending | [4][5] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: A small amount of finely ground potassium metabisulfite crystals is placed directly onto the ATR crystal.

-

Data Acquisition: The ATR accessory is placed in the sample compartment of an FTIR spectrometer. The infrared spectrum is collected over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental contributions.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: A small sample of potassium metabisulfite crystals is placed on a microscope slide.

-

Instrumentation: A Raman microscope equipped with a laser excitation source (e.g., 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to a spectrometer. The Raman spectrum is recorded, typically over a range of Raman shifts.

-

Calibration: The instrument is calibrated using a standard material with known Raman peaks (e.g., silicon).

Thermal Analysis

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition behavior of potassium metabisulfite.

Thermal Decomposition of Potassium Metabisulfite

Potassium metabisulfite is stable up to approximately 150°C. Above this temperature, it decomposes to form potassium sulfite (K₂SO₃) and sulfur dioxide (SO₂) gas[2]. The decomposition is typically complete by 190°C[2].

| Temperature Range (°C) | Event |

| > 150 - 190 | Decomposition |

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Sample Preparation: A small, accurately weighed amount of potassium metabisulfite (typically 5-10 mg) is placed in a TGA sample pan (e.g., alumina or platinum).

-

Instrumentation: The sample pan is placed in a thermogravimetric analyzer.

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition.

Visualizations

Chemical Equilibrium and Crystallization Pathway

The following diagram illustrates the chemical equilibrium in an aqueous solution and the subsequent crystallization of potassium metabisulfite.

Caption: Equilibrium in solution and the pathway to potassium metabisulfite crystals.

Experimental Workflow for Structural Analysis

The logical flow of experiments for the complete structural characterization of potassium metabisulfite is depicted below.

Caption: Experimental workflow for the structural analysis of K₂S₂O₅.

Conclusion

The structural analysis of what is colloquially known as "this compound crystals" is, in fact, the study of potassium metabisulfite (K₂S₂O₅), the stable crystalline product formed from aqueous this compound solutions. A combination of X-ray crystallography, vibrational spectroscopy, and thermal analysis provides a comprehensive understanding of its solid-state structure. This guide has outlined the key experimental protocols and summarized the essential structural data to aid researchers and professionals in their work with this important compound. The provided methodologies and data serve as a valuable resource for quality control, further research, and the development of new applications for potassium metabisulfite.

References

An In-depth Technical Guide to the Redox Potential of Potassium Bisulfite in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of potassium bisulfite (KHSO₃) in aqueous solutions. It delves into the fundamental electrochemical properties, the influence of environmental factors, and detailed experimental protocols for accurate measurement. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or study the chemical behavior of bisulfite solutions.

Core Concepts: Redox Behavior of Bisulfite

This compound, upon dissolution in water, establishes a complex pH-dependent equilibrium between sulfur dioxide (SO₂), bisulfite (HSO₃⁻), and sulfite (SO₃²⁻) ions. The predominant species dictates the solution's redox behavior. Bisulfite can act as both a reducing agent and, under specific conditions, an oxidizing agent.

The primary redox reactions of interest involve the oxidation of bisulfite to sulfate (SO₄²⁻) and its reduction to dithionite (S₂O₄²⁻).

Oxidation Half-Reaction: HSO₃⁻ + H₂O → SO₄²⁻ + 3H⁺ + 2e⁻

Reduction Half-Reaction: 2HSO₃⁻ + 2H⁺ + 2e⁻ → S₂O₄²⁻ + 2H₂O

The redox potential of these reactions is a critical parameter for understanding and predicting the chemical stability and reactivity of this compound solutions in various applications, including its use as an antioxidant and preservative in pharmaceutical formulations.

Quantitative Data on Redox Potentials

The standard electrode potential (E°) provides a measure of the thermodynamic tendency of a redox half-reaction to occur under standard conditions (298.15 K, 1 atm, 1 M concentration). The actual potential in a non-standard state is influenced by factors such as pH, temperature, and the concentration of the redox species, as described by the Nernst equation.

| Half-Reaction | Standard Potential (E°) at pH 0 | Potential at pH 7 | Number of Electrons (n) |

| SO₄²⁻ + 4H⁺ + 2e⁻ ⇌ H₂SO₃(aq) + H₂O | +0.17 V | -0.52 V[1][2] | 2 |

| 2HSO₃⁻ + 2H⁺ + 2e⁻ ⇌ S₂O₄²⁻ + 2H₂O | Data not readily available | Data not readily available | 2 |

Note: H₂SO₃(aq) is in equilibrium with dissolved SO₂, and at pH 7, the predominant species is HSO₃⁻.

Influence of pH and Temperature on Redox Potential

pH Dependence:

The redox potential of the bisulfite/sulfate couple is highly dependent on the pH of the solution due to the involvement of hydrogen ions in the half-reaction. As the pH increases, the concentration of H⁺ decreases, which, according to Le Chatelier's principle, shifts the equilibrium of the oxidation half-reaction to the right, making the oxidation of bisulfite more favorable and thus lowering the redox potential.

Temperature Dependence:

The effect of temperature on the redox potential can be described by the following thermodynamic relationship:

dE°/dT = ΔS° / nF

Where:

-

dE°/dT is the temperature coefficient of the standard electrode potential.

-

ΔS° is the standard entropy change of the reaction.

-

n is the number of electrons transferred.

-

F is the Faraday constant (96,485 C/mol).

Experimental Protocols for Measuring Redox Potential

Accurate determination of the redox potential of this compound solutions requires careful experimental technique, particularly due to the susceptibility of bisulfite to atmospheric oxidation.

Direct Potentiometric Measurement

This method provides a direct measurement of the equilibrium potential of a this compound solution.

Apparatus:

-

High-impedance voltmeter or pH/mV meter

-

Platinum combination redox electrode (or a separate platinum indicator electrode and a reference electrode, e.g., Ag/AgCl)

-

Sealed electrochemical cell with ports for the electrode, a nitrogen/argon inlet, and sample addition

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas source for deaeration

Procedure:

-

Solution Preparation: Prepare a fresh solution of this compound of the desired concentration using deoxygenated deionized water. The water can be deoxygenated by bubbling with high-purity nitrogen or argon for at least 30 minutes.

-

Cell Assembly: Assemble the electrochemical cell, ensuring all connections are airtight.

-

Deaeration: Transfer the this compound solution to the sealed cell and continue to gently bubble nitrogen or argon through the solution for 15-20 minutes to remove any dissolved oxygen. After this, maintain a positive pressure of the inert gas over the solution to prevent atmospheric oxygen from entering.

-

Electrode Calibration and Conditioning: Calibrate the reference electrode if necessary, following the manufacturer's instructions. Condition the platinum electrode by cleaning its surface according to standard procedures to ensure a reproducible and stable response.

-

Measurement: Immerse the platinum and reference electrodes into the deaerated this compound solution.

-

Equilibration: Allow the system to equilibrate with gentle stirring. The potential reading should stabilize over time.

-

Data Recording: Record the stable potential reading in millivolts (mV).

-

Temperature Control: For accurate and reproducible measurements, it is recommended to perform the experiment in a thermostatically controlled water bath.

Potentiometric Titration

This method is used to determine the concentration of bisulfite by titrating it with a standard oxidizing agent, such as iodine. The redox potential is monitored throughout the titration, and the equivalence point is determined from the inflection point of the titration curve.

Apparatus:

-

Automatic potentiometric titrator or a manual setup with a burette and a pH/mV meter

-

Platinum combination redox electrode

-

Magnetic stirrer and stir bar

Reagents:

-

Standardized 0.05 M Iodine (I₂) solution

-

This compound solution (sample)

-

Acetic acid

-

Potassium iodide (KI) solution (20%)

-

Starch indicator solution (optional, for visual confirmation)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a known volume of deionized water.

-

Reaction Setup: In a beaker, add a measured volume of the this compound solution. To this, add 10 mL of a 20% potassium iodide solution and 5 mL of acetic acid.

-

Titration: Immerse the platinum redox electrode in the solution and begin titrating with the standardized iodine solution. Record the potential (mV) after each addition of the titrant.

-

Endpoint Determination: The endpoint of the titration is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). This can be determined from the first or second derivative of the titration curve.

-

Calculation: The concentration of this compound in the original sample can be calculated from the volume of iodine solution used to reach the equivalence point.

Visualizing Key Relationships

pH-Dependent Equilibrium of Sulfite Species

The following diagram illustrates the equilibrium between sulfur dioxide, bisulfite, and sulfite in an aqueous solution as a function of pH. This relationship is fundamental to understanding the redox behavior of this compound solutions.

References

A Technical Guide to Potassium Bisulfite and Potassium Metabisulfite: Chemical Distinctions and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical differences between potassium bisulfite (KHSO₃) and potassium metabisulfite (K₂S₂O₅), providing clarity on their relationship, properties, and applications, particularly within the pharmaceutical sciences. While often used interchangeably in solution-based applications, their fundamental chemical identities and solid-state characteristics are distinct.

Core Chemical Identity and Structure

This compound and potassium metabisulfite are closely related sulfur-containing inorganic compounds. The primary distinction lies in their solid-state structure and their behavior upon dissolution.

Potassium Metabisulfite (K₂S₂O₅) , also known as potassium pyrosulfite, is a stable, white crystalline solid.[1] It is the dehydrated form of two this compound molecules. Attempts to crystallize this compound from an aqueous solution will instead yield potassium metabisulfite.[2][3] Structurally, the metabisulfite or pyrosulfite anion (S₂O₅²⁻) consists of two sulfur atoms linked by a sulfur-sulfur bond, with five oxygen atoms attached.

This compound (KHSO₃) , or potassium hydrogen sulfite, is not typically isolated as a stable, solid compound.[2][3] It is more accurately described as a mixture of salts that, when dissolved in water, yields potassium ions (K⁺) and bisulfite ions (HSO₃⁻).[2][3] In its theoretical solid form, it consists of potassium cations and bisulfite anions.

Aqueous Solution Chemistry: An Equilibrium

The most critical chemical difference in the context of their application is their behavior in water. When potassium metabisulfite is dissolved in water, it readily hydrolyzes to form an equilibrium mixture containing this compound.[4]

K₂S₂O₅ (s) + H₂O (l) ⇌ 2 KHSO₃ (aq)

This equilibrium is fundamental to understanding why the two are often used for the same purposes. In aqueous solutions, the predominant active species are the bisulfite ion (HSO₃⁻) and, depending on the pH, sulfur dioxide (SO₂) and the sulfite ion (SO₃²⁻).[5][6] The preservative and antioxidant effects of both compounds are primarily due to the release of sulfur dioxide in acidic conditions.[6]

Comparative Physicochemical Data

The quantitative differences in the physical and chemical properties of this compound and potassium metabisulfite are summarized in the table below.

| Property | This compound (KHSO₃) | Potassium Metabisulfite (K₂S₂O₅) |

| CAS Number | 7773-03-7[7] | 16731-55-8[8] |

| Molecular Formula | KHSO₃[1] | K₂S₂O₅[8] |

| Molecular Weight | 120.17 g/mol [1] | 222.32 g/mol [4] |

| Appearance | White crystalline powder (less stable)[3] | White, free-flowing crystals or powder[4] |

| Odor | Pungent, sulfur dioxide-like[3] | Pungent, sulfur dioxide-like[8] |

| Decomposition Temperature | 190 °C (decomposes)[3] | Decomposes at temperatures >150 °C; melts at 190 °C[4][8] |

| Solubility in Water | 49 g/100 mL at 20 °C[3] | Soluble 1 part in 2.2 parts of water (~45 g/100 mL)[4] |

| Solubility in Ethanol | Insoluble[1][3] | Practically insoluble[4] |

| pH of Aqueous Solution | ~3.0 - 4.0 (for a solution)[9] | 3.5 - 4.5 (for a 5% w/v solution)[4] |

Applications in Pharmaceutical Development

Both this compound and potassium metabisulfite are utilized in the pharmaceutical industry, primarily as antioxidants and antimicrobial preservatives.[4][7] Their function is to protect active pharmaceutical ingredients (APIs) and formulations from oxidative degradation.

-

Antioxidant: They are particularly effective in preventing the oxidation of drugs that are sensitive to air, such as epinephrine (adrenaline), certain injectable solutions, and ophthalmic preparations. The reducing properties of the bisulfite ion help to maintain the stability and potency of these medications.[7]

-

Preservative: By releasing sulfur dioxide, they create an acidic environment that inhibits the growth of microbial contaminants in various formulations, including nebulizer solutions and parenteral products.[2]

-

Reducing Agent in Synthesis: this compound's strong reducing properties make it a valuable reagent in specific redox reactions during the synthesis of APIs.[7]

The choice between the two often comes down to formulation requirements, stability in the solid state, and regional pharmacopeial standards. Potassium metabisulfite is generally preferred for solid dosage forms due to its greater stability as a dry powder.

Experimental Protocols: Differentiating and Quantifying Sulfites

In practice, distinguishing between bisulfite and metabisulfite in an aqueous sample is analytically challenging and often unnecessary, as the key parameter is the total sulfite content (expressed as SO₂). The official methods focus on quantifying the total sulfite concentration. High-Performance Ion Chromatography (HPIC) is a modern and robust method for this purpose.

Protocol: Determination of Total Sulfites by Ion Chromatography

This protocol is based on established methods for quantifying sulfites in pharmaceutical formulations.

Objective: To determine the total sulfite concentration (reported as SO₃²⁻ or SO₂) in a pharmaceutical preparation containing potassium metabisulfite or bisulfite.

Principle: The sample is diluted and injected into an ion chromatography system. The sulfite anion is separated from other formulation components and potential degradation products (like sulfate) on an anion-exchange column. Detection is typically achieved via suppressed conductivity or electrochemical detection.

Methodology:

-

Standard Preparation:

-

Prepare a stock standard solution of sodium sulfite or sodium metabisulfite of known concentration in deoxygenated, deionized water.

-

Create a series of working standards by diluting the stock solution to cover the expected concentration range of the sample.

-

-

Sample Preparation:

-

Accurately weigh or pipette a known amount of the pharmaceutical formulation.

-